molecular formula C17H14N2OS B4992593 (5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one

(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one

Cat. No.: B4992593
M. Wt: 294.4 g/mol
InChI Key: ITGOTKMPGQHAMR-NTCAYCPXSA-N
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Description

(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a benzylidene group and an N-methylanilino substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 2-aminothiazole with benzaldehyde and N-methylaniline in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-benzylidene-2-aminothiazole: Lacks the N-methylanilino substituent.

    (5E)-5-benzylidene-2-(N-phenylamino)-1,3-thiazol-4-one: Similar structure but with a phenylamino group instead of N-methylanilino.

Uniqueness

The presence of the N-methylanilino group in (5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one may confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(5E)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-19(14-10-6-3-7-11-14)17-18-16(20)15(21-17)12-13-8-4-2-5-9-13/h2-12H,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGOTKMPGQHAMR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=O)C(=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=CC=C1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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